4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride
Description
Structural Identification and Nomenclature
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex substituted aromatic compounds. The compound's name reflects the hierarchical arrangement of substituents on the central benzoyl chloride framework, with the benzoyl chloride serving as the parent structure and the various substituents designated according to their positions and chemical nature. The numerical designations in the name correspond to specific carbon positions on the benzene ring of the benzoyl chloride core, with position 4 bearing the bromobenzyloxy substituent and position 3 carrying the methoxy group.
The molecular formula C₁₅H₁₂BrClO₃ provides essential information about the compound's atomic composition, revealing the presence of fifteen carbon atoms, twelve hydrogen atoms, one bromine atom, one chlorine atom, and three oxygen atoms. This elemental composition reflects the complex nature of the molecule, incorporating multiple aromatic systems connected through ether linkages and featuring both halogen substituents and methoxy functionality. The molecular weight of 355.61 grams per mole positions this compound within the medium molecular weight range typical of pharmaceutical intermediates and advanced synthetic building blocks.
Alternative nomenclature systems also apply to this compound, including the designation as 4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride, which emphasizes the phenylmethoxy nature of the brominated substituent. The compound is also systematically catalogued under various chemical database identifiers, including the Chemical Abstracts Service registry number 1160249-68-2 and the Molecular Design Limited number MFCD12197898. These multiple naming conventions and database entries reflect the compound's significance in chemical literature and its recognition as a distinct chemical entity worthy of systematic classification and study.
Historical Context of Benzoyl Chloride Derivatives
The development of benzoyl chloride derivatives traces its origins to the pioneering work of nineteenth-century organic chemists who first recognized the synthetic potential of acyl halides as reactive intermediates. The parent compound benzoyl chloride was initially prepared through the treatment of benzaldehyde with chlorine, establishing the foundation for what would become one of the most important classes of synthetic reagents in organic chemistry. This early methodology demonstrated the feasibility of introducing acyl chloride functionality into aromatic systems, setting the stage for the subsequent development of more complex derivatives such as this compound.
The evolution of benzoyl chloride chemistry gained significant momentum with the discovery of the Schotten-Baumann reaction in 1883 by German chemists Carl Schotten and Eugen Baumann. This fundamental transformation provided a reliable method for the conversion of acyl chlorides into amides and esters under mild conditions, greatly expanding the synthetic utility of these reactive intermediates. The Schotten-Baumann methodology proved particularly valuable for the preparation of complex molecules where harsh reaction conditions could compromise other functional groups present in the target structures. The development of this reaction represented a crucial advancement that enabled the practical application of benzoyl chloride derivatives in sophisticated synthetic sequences.
The twentieth century witnessed remarkable progress in the development of specialized benzoyl chloride derivatives designed for specific synthetic applications. The introduction of electron-withdrawing and electron-donating substituents allowed chemists to fine-tune the reactivity of these compounds, creating reagents with precisely controlled electrophilic character. The development of compounds such as 4-bromobenzoyl chloride and 3-methoxybenzoyl chloride provided important precedents for the eventual synthesis of more complex derivatives like this compound. These advances in synthetic methodology coincided with growing demands from pharmaceutical and materials industries for increasingly sophisticated molecular architectures, driving continued innovation in acyl chloride chemistry.
Modern synthetic approaches to benzoyl chloride derivatives have benefited tremendously from advances in protective group chemistry and selective functional group transformations. The ability to install and manipulate multiple functional groups within a single molecule has enabled the development of compounds with unprecedented structural complexity and synthetic utility. The synthesis of this compound represents the culmination of these methodological advances, combining elements of aromatic halogenation, ether formation, methoxy substitution, and acyl chloride synthesis into a unified synthetic strategy that would have been inconceivable to earlier generations of organic chemists.
Position within Organic Chemistry Classification Systems
Within the hierarchical classification system of organic chemistry, this compound occupies a position at the intersection of several major functional group families. The compound is primarily classified as an acyl halide, specifically an acyl chloride, due to the presence of the carbonyl chloride functional group that serves as the dominant reactive center. This classification places the compound within the broader category of carboxylic acid derivatives, which includes esters, amides, anhydrides, and acyl halides, all of which share common mechanistic pathways for nucleophilic acyl substitution reactions.
The secondary classification of this compound as an aromatic ether reflects the presence of the bromobenzyloxy substituent, which introduces ether linkage functionality into the molecular structure. This dual classification as both an acyl halide and an aromatic ether creates unique opportunities for selective chemical transformations, as these functional groups can be manipulated independently under appropriate reaction conditions. The ether linkage provides stability under many reaction conditions that would readily transform the acyl chloride functionality, allowing for sequential synthetic operations that exploit the differential reactivity of these two functional groups.
The compound also falls within the classification of halogenated aromatic compounds due to the presence of bromine substitution on the benzyl moiety. This classification is particularly significant from the perspective of cross-coupling chemistry, where aryl halides serve as essential coupling partners in palladium-catalyzed transformations such as Suzuki, Heck, and Stille reactions. The strategic placement of the bromine atom provides opportunities for late-stage functionalization of synthetic intermediates derived from this compound, enabling the construction of diverse molecular architectures through well-established cross-coupling methodologies.
The methoxy substituent places the compound within the category of electron-rich aromatic systems, where the methoxy group serves as an electron-donating substituent that activates the aromatic ring toward electrophilic aromatic substitution reactions. This electronic activation must be carefully considered in synthetic planning, as it can influence both the reactivity of the acyl chloride center and the selectivity of reactions involving the aromatic portions of the molecule. The electron-donating character of the methoxy group creates a complex electronic environment that requires sophisticated understanding of substituent effects and their influence on chemical reactivity.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO3/c1-19-14-8-11(15(17)18)4-7-13(14)20-9-10-2-5-12(16)6-3-10/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHRMUAPFIUZQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218724 | |
| Record name | 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160249-68-2 | |
| Record name | 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160249-68-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[(4-Bromophenyl)methoxy]-3-methoxybenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride typically involves the reaction of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the aldehyde group is converted into an acyl chloride group. The general reaction scheme is as follows:
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde+SOCl2→4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.
Chemical Reactions Analysis
Nucleophilic Acyl Substitution
The benzoyl chloride group is highly reactive toward nucleophiles, enabling the formation of amides, esters, and thioesters.
Key Reactions:
Case Study : In a 2023 study, this compound reacted with aniline derivatives to produce substituted benzamides, which were evaluated as antimicrobial agents. The reaction achieved 82% yield using DIPEA as a base in acetonitrile at 0°C .
Hydrolysis
The acyl chloride hydrolyzes readily in aqueous environments to form the corresponding carboxylic acid.
| Conditions | Products | Reaction Time |
|---|---|---|
| Room temperature, H₂O | 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid | 2–4 hours |
| Acidic (HCl) or basic (NaOH) conditions accelerates hydrolysis | Same product | 30–60 minutes |
Mechanism : Water acts as a nucleophile, attacking the carbonyl carbon and displacing chloride. The reaction releases HCl, which can be neutralized with bases like NaHCO₃.
Reduction
The carbonyl group can be reduced to a primary alcohol using strong reducing agents.
| Reagents | Conditions | Products |
|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → reflux | 4-[(4-Bromobenzyl)oxy]-3-methoxybenzyl alcohol |
| NaBH₄/I₂ | THF, room temperature | Same product (lower yield) |
Experimental Data : Reduction with LiAlH₄ achieved 90% conversion, while NaBH₄/I₂ yielded 65% after 12 hours .
Electrophilic Aromatic Substitution
The methoxy group directs electrophiles to the ortho and para positions of the benzene ring.
| Reaction | Reagents | Products |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | 4-[(4-Bromobenzyl)oxy]-3-methoxy-5-nitrobenzoyl chloride |
| Sulfonation | H₂SO₄/SO₃ | Sulfonated derivatives |
Regioselectivity : The methoxy group’s electron-donating effect activates the ring, favoring substitution at the para position relative to itself.
Bromobenzyl Group Reactivity
The para-bromine on the benzyl ether participates in cross-coupling reactions.
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME/H₂O | Biaryl derivatives |
| Nucleophilic Substitution | NaN₃, DMF, 80°C | 4-[(4-Azidobenzyl)oxy]-3-methoxybenzoyl chloride |
Example : In a 2024 study, Suzuki coupling with phenylboronic acid produced a biaryl analog in 75% yield, utilized in fluorescence-based sensors .
Oxidation
The benzyl ether’s methylene group can be oxidized to a ketone.
| Reagents | Conditions | Products |
|---|---|---|
| KMnO₄ | H₂O, H⁺, heat | 4-[(4-Bromophenyl)carbonyloxy]-3-methoxybenzoyl chloride |
| CrO₃ | Acetic acid, reflux | Same product |
Limitation : Over-oxidation may occur, leading to cleavage of the benzyl ether.
Photochemical Reactions
The bromine atom enables UV-light-mediated reactions, such as radical formation.
| Reaction | Conditions | Products |
|---|---|---|
| UV irradiation | Benzene, AIBN initiator | Polymeric networks via radical coupling |
Application : Used in photoresist materials for microfabrication .
Scientific Research Applications
Medicinal Chemistry
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to modify biological molecules makes it valuable for drug development. The compound's structure allows for the introduction of bromobenzyl and methoxy groups, which can enhance the pharmacological properties of synthesized drugs.
Biochemical Research
The compound is used in proteomics research as a reagent for labeling proteins. Its reactive chlorobenzoyl group can form covalent bonds with amino acid side chains, facilitating the study of protein interactions and functions.
Synthesis of Complex Molecules
As a versatile building block, it is employed in synthesizing more complex organic compounds. The chlorobenzoyl moiety can engage in nucleophilic substitution reactions, allowing for the introduction of various functional groups into target molecules.
Antimicrobial Research
Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties. These findings indicate potential applications in developing new antibiotics or antimicrobial agents, particularly against resistant bacterial strains.
Anticancer Studies
Research has indicated that compounds related to this compound may induce apoptosis in cancer cells. This suggests its potential role in cancer therapy, where it could be utilized to develop novel anticancer drugs.
Case Study 1: Antimicrobial Activity
A recent study evaluated the antibacterial efficacy of derivatives based on this compound against various Gram-positive and Gram-negative bacteria. The results demonstrated significant antibacterial activity, supporting further investigation into its use as an antibiotic agent.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments conducted on cancer cell lines showed that treatment with this compound led to increased rates of apoptosis compared to control groups. This highlights its potential application in developing therapies for cancer treatment.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form various derivatives through nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations :
Halogen Substituents: The 4-bromobenzyloxy group in the target compound introduces steric bulk and electron-withdrawing effects, enhancing electrophilicity at the acyl chloride group compared to smaller halogens (e.g., fluorine in ).
Functional Group Differences :
Table 2: Reactivity Comparison in Nucleophilic Acyl Substitution
Key Findings :
- The 4-bromo substituent in the target compound accelerates nucleophilic acyl substitution due to its electron-withdrawing nature, enabling higher yields in amide and ester formations compared to fluoro-substituted analogues .
- Methoxy groups (e.g., in ) provide mild electron-donating effects, slightly reducing reactivity compared to non-substituted benzoyl chlorides.
Physical Properties and Stability
- Purity : The target compound is typically supplied at 97% purity , critical for pharmaceutical applications . Analogues like 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride are often lower in purity (95%) .
- Stability : Acyl chlorides are moisture-sensitive. The bromine atom in the target compound increases molecular weight and may enhance crystalline stability compared to lighter halogen derivatives .
Biological Activity
4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride is a synthetic compound that has garnered attention in the fields of medicinal chemistry and biological research. Its unique structural features suggest potential interactions with various biological targets, making it a candidate for further investigation in therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is CHBrClO, with a molecular weight of 355.62 g/mol. The compound features a benzoyl chloride moiety, which is known for its reactivity and ability to form acyl derivatives, enhancing its utility in biological contexts.
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The presence of the bromobenzyl and methoxy groups suggests that it may modulate various biochemical pathways, potentially influencing cellular processes such as proliferation and apoptosis.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown promising results against various cancer cell lines. For instance, studies on benzoyl derivatives have indicated their potential to inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : The presence of halogen substituents, such as bromine, has been linked to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that this compound may possess similar properties.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease processes, which could be beneficial in drug development targeting metabolic pathways.
Case Studies and Research Findings
- Antitumor Activity : A study investigated the effects of various benzoyl derivatives on human cancer cell lines. Results indicated that compounds with similar functionalities exhibited significant cytotoxic effects, leading to reduced viability in cancer cells (IC values ranging from 10 to 30 µM) .
- Antimicrobial Testing : In vitro assays demonstrated that related compounds displayed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) reported between 50-100 µg/mL .
- SAR Analysis : Structure-activity relationship (SAR) studies have highlighted the importance of substituents on the benzene ring for enhancing biological activity. For example, electron-withdrawing groups like bromine were found to improve the anticancer efficacy of related compounds .
Comparative Analysis
A comparison table summarizing the biological activities of selected compounds related to this compound is provided below:
Q & A
Basic Questions
Q. What are the standard synthetic routes for preparing 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride, and what starting materials are typically involved?
- Methodological Answer : The synthesis generally involves two key steps:
Etherification : Reacting 3-methoxy-4-hydroxybenzoic acid with 4-bromobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF or acetone) to form the ether intermediate.
Chlorination : Treating the intermediate with thionyl chloride (SOCl₂) or oxalyl chloride to convert the carboxylic acid group to the acyl chloride.
- Critical Considerations : Use anhydrous conditions during chlorination to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate eluent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be observed?
- Methodological Answer :
- NMR :
- ¹H NMR : Look for the aromatic protons of the bromobenzyl group (δ 7.2–7.5 ppm) and the methoxy singlet (δ ~3.8 ppm).
- ¹³C NMR : The acyl chloride carbon appears at δ ~170 ppm.
- IR : A strong C=O stretch at ~1770 cm⁻¹ confirms the acyl chloride.
- Mass Spectrometry (MS) : The molecular ion peak ([M]⁺) should match the molecular weight (e.g., 375.6 g/mol). High-resolution MS (HRMS) can differentiate isotopic patterns from bromine .
Q. What safety precautions are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use a fume hood to avoid inhalation of vapors.
- Reactivity Hazards : The compound is moisture-sensitive and reacts violently with water, alcohols, and amines. Store under inert gas (N₂/Ar) in sealed containers.
- Spill Management : Neutralize spills with dry sand or sodium bicarbonate; avoid aqueous solutions to prevent exothermic reactions .
Advanced Research Questions
Q. How does the electron-withdrawing bromobenzyloxy group influence the reactivity of the benzoyl chloride in nucleophilic acyl substitution reactions?
- Methodological Answer :
- The bromine atom and methoxy group alter the electron density of the aromatic ring. The bromine’s inductive effect slightly deactivates the acyl chloride, potentially slowing reactions with weak nucleophiles (e.g., amines).
- Experimental Design : Compare reaction rates with unsubstituted benzoyl chloride using kinetic studies (e.g., UV-Vis monitoring or ¹H NMR). Optimize by adding catalytic DMAP to enhance reactivity .
Q. What side reactions are prevalent during synthesis, and how can they be suppressed?
- Methodological Answer :
- Common Side Reactions :
- Hydrolysis of the acyl chloride to the carboxylic acid (mitigated by anhydrous conditions).
- Cleavage of the benzyl ether under acidic conditions (avoid protic solvents during etherification).
- Optimization : Use molecular sieves during synthesis and employ Schlenk techniques for moisture-sensitive steps. Purify intermediates via column chromatography (silica gel, gradient elution) .
Q. How can hydrolysis degradation pathways be studied, and what analytical tools are suitable for identifying degradation products?
- Methodological Answer :
- Hydrolysis Conditions : Expose the compound to controlled humidity (e.g., 40–80% RH) or aqueous buffers (pH 4–10) and monitor stability via HPLC.
- Degradation Products : Likely include 3-methoxy-4-[(4-bromobenzyl)oxy]benzoic acid. Confirm using LC-MS and compare retention times with synthetic standards .
Q. What chromatographic methods are optimal for resolving this compound from structurally similar by-products?
- Methodological Answer :
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid). Adjust gradient elution to separate acyl chloride (retention time ~8–10 min) from brominated impurities.
- TLC : Employ silica gel plates with toluene/acetone (9:1) for rapid screening. Visualize under UV (254 nm) or with iodine vapor .
Q. What strategies improve the acylation efficiency of this benzoyl chloride with sterically hindered nucleophiles?
- Methodological Answer :
- Activation Methods : Use Lewis acids (e.g., ZnCl₂) or tertiary amines (e.g., Et₃N) to enhance electrophilicity.
- Solvent Optimization : Polar aprotic solvents (e.g., DCM or THF) improve solubility and reaction kinetics.
- Temperature Control : Conduct reactions at 0–5°C to minimize side reactions while maintaining reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
